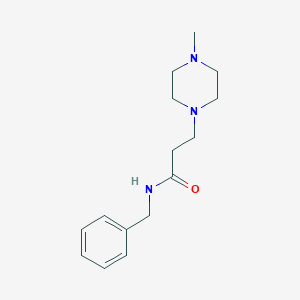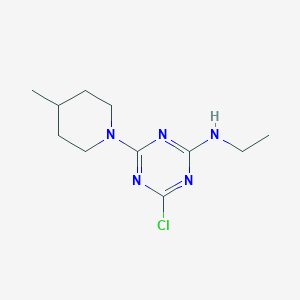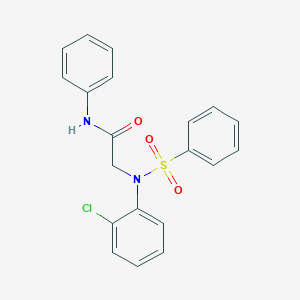![molecular formula C19H18N2O3S B258565 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B258565.png)
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide, also known as DMTPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. DMTPB is a synthetic compound that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
In the field of agriculture, this compound has been studied for its potential as a herbicide. Studies have shown that this compound inhibits the growth of weeds by interfering with the photosynthetic process. This compound has also been studied for its potential as a growth regulator in crops. Studies have shown that this compound promotes the growth of crops by regulating the expression of genes involved in plant growth and development.
Wirkmechanismus
The mechanism of action of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is not fully understood. Studies have shown that this compound interacts with specific targets in cells, leading to changes in cellular processes. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of specific enzymes involved in cell division. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of specific signaling pathways. In weeds, this compound interferes with the photosynthetic process by inhibiting the activity of specific enzymes involved in the process.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cancer cells, this compound inhibits the activity of specific enzymes involved in cell division, leading to cell cycle arrest and apoptosis. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In weeds, this compound inhibits the activity of specific enzymes involved in the photosynthetic process, leading to a reduction in growth.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several advantages and limitations in laboratory experiments. One advantage of this compound is its ability to selectively target specific cells or processes, making it a useful tool in studying cellular processes. Another advantage of this compound is its stability, which allows for long-term storage and use in experiments. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal. Another limitation of this compound is its cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions in the study of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. One direction is the further optimization of the synthesis method to increase yields and purity of the compound. Another direction is the exploration of this compound's potential as an anticancer agent in animal models and clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and material science.
Synthesemethoden
The synthesis of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves a series of chemical reactions that lead to the formation of the final compound. The synthesis method of this compound has been extensively studied and optimized to produce high yields of pure compound. The synthesis of this compound involves the reaction of 2,4-dimethoxybenzoic acid with 2-methyl-1,3-thiazol-4-ylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then reacted with 3-bromoaniline to form the final compound, this compound. The synthesis of this compound is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure compound.
Eigenschaften
Molekularformel |
C19H18N2O3S |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H18N2O3S/c1-12-20-17(11-25-12)13-5-4-6-14(9-13)21-19(22)16-8-7-15(23-2)10-18(16)24-3/h4-11H,1-3H3,(H,21,22) |
InChI-Schlüssel |
RMELJCAICXGYTB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Kanonische SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)


![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)



![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
